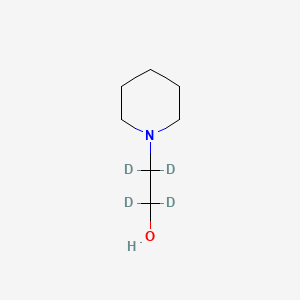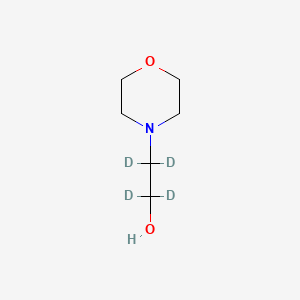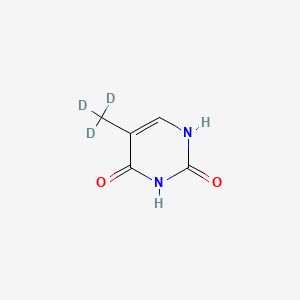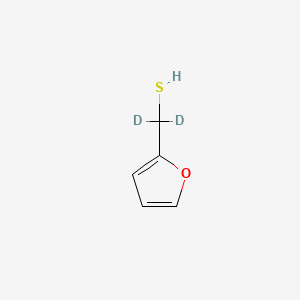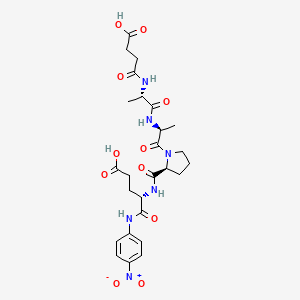
Suc-ala-ala-pro-glu-pna
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-ala-ala-pro-glu-pna, also known as N-succinyl-alanyl-alanyl-prolyl-glutamyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a chromogenic substrate, which means it can produce a color change when acted upon by specific enzymes. This property makes it useful for monitoring enzyme activity, especially in the study of proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-glu-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-ala-ala-pro-glu-pna primarily undergoes hydrolysis reactions when acted upon by specific enzymes. Hydrolysis involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which produces a yellow color detectable by spectrophotometry.
Common Reagents and Conditions
Enzymes: Proteases such as elastase, chymotrypsin, and cathepsin G are commonly used to hydrolyze this compound.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers are used to maintain the pH and ionic strength of the reaction mixture.
Temperature: Reactions are typically carried out at physiological temperatures (around 37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis of this compound is p-nitroaniline, which can be quantified by measuring the absorbance at 400-410 nm.
Applications De Recherche Scientifique
Suc-ala-ala-pro-glu-pna has a wide range of applications in scientific research:
Biochemistry: It is used to study the activity of proteases, providing insights into enzyme kinetics and specificity.
Medicine: The compound is employed in diagnostic assays to detect protease activity in various diseases, including cancer and inflammatory conditions.
Pharmacology: Researchers use this compound to screen for potential protease inhibitors, which could lead to the development of new therapeutic agents.
Industrial Enzymology: The compound is used to evaluate the activity of industrial enzymes, aiding in the optimization of enzyme-based processes.
Mécanisme D'action
The mechanism of action of Suc-ala-ala-pro-glu-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 400-410 nm, providing a quantitative measure of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used to study protease activity, particularly elastase.
Suc-ala-glu-pro-phe-pna: Used to evaluate the activity of peptidylprolyl isomerase Pin1.
Suc-ala-pro-pna: Utilized to detect the activity of prolyl endopeptidase.
Uniqueness
Suc-ala-ala-pro-glu-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that recognize and cleave after the glutamic acid residue. This specificity allows for targeted studies of enzyme activity and inhibition, making it a valuable tool in both basic and applied research.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFMSJNAHKTFX-LNMJFAINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
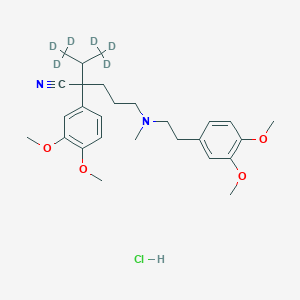
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
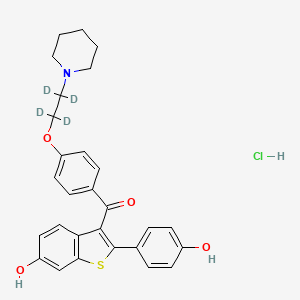
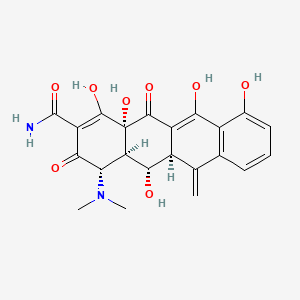
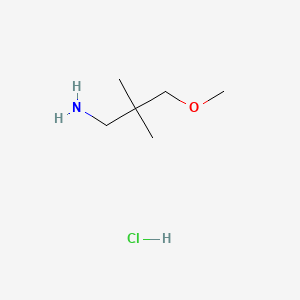
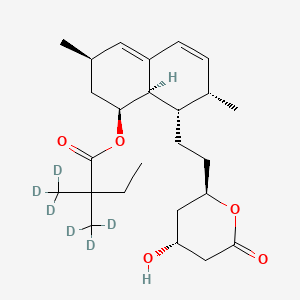
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
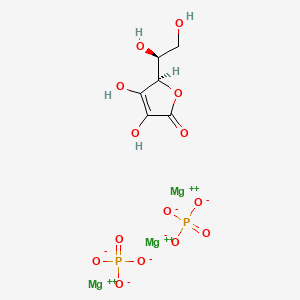
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

